molecular formula C8H6Cl2O2 B1456855 2,5-Dichloro-4-methoxybenzaldehyde CAS No. 381229-74-9

2,5-Dichloro-4-methoxybenzaldehyde

Cat. No. B1456855
M. Wt: 205.03 g/mol
InChI Key: JUFGYSCJWDURGZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-methoxybenzaldehyde is 1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with two chlorine atoms, one methoxy group, and one aldehyde group attached.


Physical And Chemical Properties Analysis

2,5-Dichloro-4-methoxybenzaldehyde is a solid substance . It has a molecular weight of 205.04 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Tsoungas and Searcey (2001) demonstrated its use in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This highlights its role in complex organic synthesis and potential applications in medicinal chemistry.
  • Solubility and Physical Chemistry Studies :

    • Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of related compounds in water, providing valuable data for understanding its behavior in aqueous solutions.
  • Chromatographic and Spectroscopic Analysis :

    • Hyötyläinen and Knuutinen (1993) studied the chromatographic separation and mass spectroscopic features of chlorinated vanillins and syringaldehydes, contributing to analytical chemistry techniques.
  • Applications in Organic Synthesis :

    • Swayze (1997) explored its derivatives for use as linkers in solid-phase organic synthesis, demonstrating its utility in the synthesis of various chemical compounds.
  • Electrochemical Applications :

    • Sherbo et al. (2018) reported its involvement in paired electrolysis processes, highlighting its role in innovative electrochemical applications.
  • Antimicrobial and Antifungal Properties :

    • Harohally et al. (2017) investigated the antiaflatoxigenic and antimicrobial activities of Schiff bases derived from similar aldehydes, suggesting its potential in the development of new antimicrobial agents.
  • Synthesis of Novel Compounds :

    • Rahman and Scrowston (1983) demonstrated its utility in the synthesis of benzo[b]thiophenes and benzisothiazoles, compounds with potential pharmaceutical and chemical applications.
  • Antioxidant Activity :

    • Rijal, Haryadi, and Anwar (2022) synthesized derivatives and evaluated their antioxidant activity, indicating its importance in developing compounds with potential health benefits.
  • Biosynthesis and Medicinal Properties :

    • Kundu and Mitra (2016) reviewed the natural occurrence, medicinal properties, and biosynthesis of methoxybenzaldehydes, providing insight into its role in natural products and pharmaceuticals.

Safety And Hazards

The safety data sheet for 2,5-Dichloro-4-methoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFGYSCJWDURGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Winn, EB Reilly, G Liu, JR Huth, HS Jae… - Journal of medicinal …, 2001 - ACS Publications
We have shown that p-arylthio cinnamides can inhibit the interaction of LFA-1 and ICAM-1, which is involved in cell adhesion and the inflammatory process. We now show that 2,3-…
Number of citations: 75 pubs.acs.org
T Chen, NW Reich, N Bell, PD Finn… - Journal of Medicinal …, 2018 - ACS Publications
Bile acid signaling and metabolism in the gastrointestinal tract have wide-ranging influences on systemic disease. G protein-coupled bile acid receptor 1 (GPBAR1, TGR5) is one of the …
Number of citations: 31 pubs.acs.org

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